2-Bromo-6-methyl-4-nitroanisole
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Overview
Description
2-Bromo-6-methyl-4-nitroanisole is a chemical compound with the CAS Number: 1345471-89-7 . It has a molecular weight of 246.06 and its IUPAC name is 2-bromo-6-methyl-4-nitrophenyl methyl ether . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-methyl-4-nitroanisole is 1S/C8H8BrNO3/c1-5-3-6 (10 (11)12)4-7 (9)8 (5)13-2/h3-4H,1-2H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-6-methyl-4-nitroanisole is a solid at ambient temperature . Unfortunately, I couldn’t retrieve more specific physical and chemical properties at this time.Scientific Research Applications
Applications in Spectroscopy
- Magnetic Resonance Spectroscopy : A study by Pandiarajan et al. (1994) analyzed the 13C, 15N, and 17O NMR spectra of 4-nitroanisole and its derivatives, including 2-bromo-6-methyl-4-nitroanisole. The research provided insights into the resonance interactions of these compounds, contributing to the understanding of their spectroscopic properties.
Quantum Mechanical Studies
- Vibrational Spectroscopy Analysis : Balachandran and Karunakaran (2013) conducted a study on the FT-IR and FT-Raman spectra of 4-bromo-3-nitroanisole, a similar compound to 2-bromo-6-methyl-4-nitroanisole. This research provided valuable information on the vibrational frequencies and geometric structure of the compound.
Industrial Applications
- Synthesis in Thermal Paper Manufacturing : Xie et al. (2020) described a continuous synthesis process for 4-bromo-3-methylanisole, closely related to 2-bromo-6-methyl-4-nitroanisole, used in the production of black fluorane dye for thermal papers. The study highlighted the advantages of a microreaction system over traditional batch processes.
Synthesis and Chemical Reactions
Novel Synthesis Methods : Li Zi-ying (2008) developed a novel method for synthesizing 2-bromo-4-nitrophenol, starting from 2-methoxy-5-nitroaniline and involving 2-bromo-4-nitroanisole as an intermediate. This method was found to be efficient and suitable for commercial production.
Crystal Structures of Substitutes : Chauvière et al. (1995) investigated the crystal structures of derivatives of dibromo-nitroimidazole, providing insights into the structural aspects of compounds similar to 2-bromo-6-methyl-4-nitroanisole.
Environmental Fate of Related Compounds
- Environmental Impact of Nitroanisole Derivatives : Hawari et al. (2015) conducted a study on the environmental fate of 2,4-dinitroanisole, a compound related to 2-bromo-6-methyl-4-nitroanisole. The research provided insights into the abiotic and biotic reactions and the ecological risks associated with such compounds.
Safety And Hazards
2-Bromo-6-methyl-4-nitroanisole has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-bromo-2-methoxy-3-methyl-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-6(10(11)12)4-7(9)8(5)13-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQLNKFIBPGRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718321 |
Source
|
Record name | 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methyl-4-nitroanisole | |
CAS RN |
1345471-89-7 |
Source
|
Record name | 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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